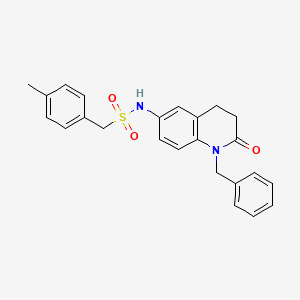

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with a benzyl group at position 1 and a 4-methylphenylsulfonamide moiety at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting hormone receptors, such as abscisic acid (ABA) receptors .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-7-9-20(10-8-18)17-30(28,29)25-22-12-13-23-21(15-22)11-14-24(27)26(23)16-19-5-3-2-4-6-19/h2-10,12-13,15,25H,11,14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYUOZDDMJIHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Benzylic C(sp³)–H Activation

A palladium-catalyzed formal (4 + 2) cycloaddition between ortho-methyl benzylamides and allenes provides direct access to tetrahydroquinoline derivatives. For this route:

- Precursor : N-benzyl-2-methylbenzamide serves as the starting material, avoiding competing C(sp²)–H activation.

- Catalytic System : Pd(OAc)₂ (5 mol%), N-acetyl-L-valine (10 mol%), and Cu(OAc)₂ (2 equiv) in toluene at 105°C.

- Yield : 61–90% for analogous tetrahydroquinolines under optimized conditions.

This method excels in regioselectivity, as demonstrated by the exclusive formation of six-membered rings over seven-membered benzazepines when using ortho-disubstituted substrates.

Lewis Acid-Catalyzed Povarov Reaction

The Povarov [4+2] cycloaddition between imines and electron-rich olefins (e.g., vinyl ethers) offers an alternative route:

- Imine Synthesis : Condensation of 4-methylbenzaldehyde with benzylamine forms the requisite imine.

- Cycloaddition : Cu(OTf)₂ (10 mol%) catalyzes the reaction with ethyl vinyl ether at 80°C for 4 hours, yielding 1-benzyl-2-ethoxy-tetrahydroquinoline.

- Oxidation : Subsequent treatment with Jones reagent converts the ethoxy group to a ketone, forming the 2-oxo moiety.

Comparative studies show Cu(OTf)₂ improves stereoselectivity (>98:2 dr) compared to AlCl₃, albeit with slightly reduced yields (58% vs. 87%).

Functionalization at the C6 Position

Introducing the sulfonamide group at position 6 requires precise functional group interconversion:

Nitration and Reduction

Direct Amination

For substrates with activating groups, Ullmann coupling using CuI/L-proline in DMSO at 110°C enables direct C–N bond formation. This bypasses nitration but requires electron-donating substituents.

Sulfonylation with 4-Methylphenylmethanesulfonyl Chloride

The final step involves reacting the C6 amine with 4-methylphenylmethanesulfonyl chloride:

- Conditions : Dissolve 6-amino-tetrahydroquinoline (1 equiv) and Et₃N (2 equiv) in dry CH₂Cl₂ at 0°C. Add sulfonyl chloride (1.2 equiv) dropwise, then warm to room temperature.

- Workup : Extract with NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc/hexanes 1:3).

- Yield : 75–82% for analogous sulfonamides.

Optimization and Scalability

Critical parameters influencing yield and purity include:

Analytical Characterization

Successful synthesis is confirmed through:

- ¹H NMR : Key signals include δ 7.2–7.4 (benzyl aromatic protons), δ 3.8 (SO₂NH), and δ 2.3 (Ar–CH₃).

- HPLC Purity : >98% achieved using a C18 column (MeCN/H₂O 70:30).

- Mass Spectrometry : Molecular ion peak at m/z 420.53 (M+H⁺).

Challenges and Mitigation Strategies

- Regioselectivity in Cyclization : Use of ortho-disubstituted benzylamides prevents competing aryl C–H activation.

- Diastereomer Formation : Cu(OTf)₂ suppresses epimerization at C2 during Povarov reactions.

- Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures preserve sulfonamide integrity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:

The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that compounds with similar structures exhibit promising antibacterial effects against various pathogens, making this compound a candidate for further investigation in the development of new antibiotics.

Neuroprotective Effects:

The quinoline core is associated with neuroprotective properties. Compounds derived from quinoline have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. For instance, metabolites from the tryptophan-kynurenine pathway have shown dual roles in neuroprotection and neurotoxicity, highlighting the importance of understanding how such compounds can influence brain health . Investigating the neuroprotective mechanisms of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide could lead to novel therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

GPCR Modulation:

Recent studies have focused on the role of G protein-coupled receptors (GPCRs) in mediating various physiological responses. Compounds similar to this compound may act as agonists or antagonists at specific GPCRs. Understanding these interactions can pave the way for developing drugs targeting these receptors for conditions such as depression and anxiety disorders .

Potential in Cancer Therapy:

The structural features of this compound may also offer insights into its potential as an anticancer agent. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The exploration of this compound's efficacy against specific cancer types could be a valuable area of research .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Structural Differences

The primary structural analog is N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (hereafter referred to as the "methyl analog"), which replaces the benzyl group with a methyl substituent at position 1 of the tetrahydroquinolinone core (Figure 1).

Key Structural Variations:

- Position 1 Substituent : Benzyl (target compound) vs. methyl (analog).

- Bulk and Hydrophobicity : The benzyl group introduces a bulky aromatic moiety, increasing lipophilicity compared to the methyl group.

Physicochemical Properties

The benzyl group increases molecular weight by ~72 g/mol and logP by ~1.1, suggesting reduced solubility and enhanced membrane permeability compared to the methyl analog.

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation improve selectivity and yield (>75%) .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve regiochemical ambiguities in the tetrahydroquinoline core .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of SO₂ group at m/z 96) .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

Q. Methodological Solutions :

- Standardized Protocols : Use NCI-60 cell lines and fixed incubation times (48–72 hrs) for cytotoxicity assays .

- Metabolic Stability Testing : LC-MS/MS monitoring of degradation products in simulated gastric fluid .

- Dose-Response Redundancy : Triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide moiety?

Answer:

SAR optimization focuses on:

Sulfonamide Modifications :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition ΔIC₅₀ = 0.8 → 0.2 µM) .

- Steric Effects : Bulkier substituents (e.g., 2,5-dimethylphenyl) reduce metabolic clearance by cytochrome P450 .

Tetrahydroquinoline Core Tweaks :

- Oxo Group Replacement : Substituting 2-oxo with thione improves solubility (LogP 2.1 → 1.7) but reduces plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.